molecular formula C20H22N4O6S2 B086878 Vanyldisulfamide CAS No. 119-85-7

Vanyldisulfamide

Cat. No.: B086878
CAS No.: 119-85-7
M. Wt: 478.5 g/mol
InChI Key: XMLCDJOGFNNCSF-UHFFFAOYSA-N
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Description

Vanyldisulfamide is an investigational anti-infective sulfonamide drugThe molecular formula of this compound is C20H22N4O6S2, and it has a molecular weight of 478.542 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vanyldisulfamide typically involves the reaction of vanillic acid derivatives with sulfonamide groups. The process includes several steps such as esterification, amidation, and sulfonation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Vanyldisulfamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Vanyldisulfamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in treating infections and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of vanyldisulfamide involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound targets enzymes involved in the folic acid pathway, such as dihydropteroate synthase .

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfisoxazole: Known for its antibacterial properties.

Uniqueness of Vanyldisulfamide: this compound stands out due to its unique chemical structure, which provides enhanced stability and efficacy compared to other sulfonamide compounds. Its specific molecular interactions and pathways make it a promising candidate for further research and development .

Properties

IUPAC Name

4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-30-19-12-13(2-11-18(19)25)20(23-14-3-7-16(8-4-14)31(21,26)27)24-15-5-9-17(10-6-15)32(22,28)29/h2-12,20,23-25H,1H3,(H2,21,26,27)(H2,22,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLCDJOGFNNCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152286
Record name Vanyldisulfamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-85-7
Record name Vanyldisulfamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanyldisulfamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANYLDISULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541ZDL2E7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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